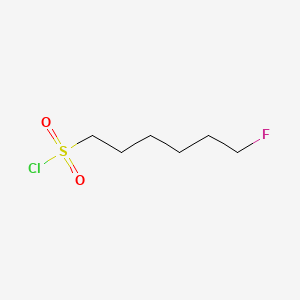
Hexanesulfonyl chloride, 6-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanesulfonyl chloride, 6-fluoro- is a chemical compound with the molecular formula C6H12ClFO2S It is a derivative of hexanesulfonyl chloride, where a fluorine atom is substituted at the 6th position of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanesulfonyl chloride, 6-fluoro- typically involves the fluorination of hexanesulfonyl chloride. One common method is the use of electrophilic fluorinating agents such as Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position. The general reaction scheme is as follows:
Starting Material: Hexanesulfonyl chloride
Fluorinating Agent: Selectfluor
Reaction Conditions: The reaction is usually performed in an inert solvent such as acetonitrile, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of hexanesulfonyl chloride, 6-fluoro- may involve large-scale fluorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Hexanesulfonyl chloride, 6-fluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki–Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
Hexanesulfonyl chloride, 6-fluoro- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Material Science: It is utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of hexanesulfonyl chloride, 6-fluoro- involves its reactivity as a sulfonyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Hexanesulfonyl chloride: The parent compound without the fluorine substitution.
Methanesulfonyl chloride: A smaller sulfonyl chloride derivative.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride.
Uniqueness
Hexanesulfonyl chloride, 6-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom can also influence the compound’s biological activity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
372-69-0 |
|---|---|
Molecular Formula |
C6H12ClFO2S |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
6-fluorohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClFO2S/c7-11(9,10)6-4-2-1-3-5-8/h1-6H2 |
InChI Key |
IZAKDMYFLAAAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCS(=O)(=O)Cl)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















